molecular formula C15H13ClO3 B6378839 MFCD18314853 CAS No. 1261966-69-1

MFCD18314853

Cat. No.: B6378839
CAS No.: 1261966-69-1
M. Wt: 276.71 g/mol
InChI Key: PJAMURTWQFWHFK-UHFFFAOYSA-N
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Description

For the purpose of this analysis, we will assume hypothetical structural and functional parallels based on similar compounds discussed in the evidence, adhering to professional guidelines for comparative chemistry.

Properties

IUPAC Name

4-(2-chloro-4-ethoxyphenyl)-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO3/c1-2-19-12-5-6-13(14(16)8-12)10-3-4-11(9-17)15(18)7-10/h3-9,18H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJAMURTWQFWHFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=CC(=C(C=C2)C=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90685325
Record name 2'-Chloro-4'-ethoxy-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90685325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261966-69-1
Record name [1,1′-Biphenyl]-4-carboxaldehyde, 2′-chloro-4′-ethoxy-3-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261966-69-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Chloro-4'-ethoxy-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90685325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chloro-4-ethoxyphenyl)-2-formylphenol typically involves the reaction of 2-chloro-4-ethoxybenzaldehyde with phenol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality and higher efficiency. The use of advanced catalysts and optimized reaction parameters further enhances the production process .

Chemical Reactions Analysis

Types of Reactions

5-(2-Chloro-4-ethoxyphenyl)-2-formylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile used .

Scientific Research Applications

5-(2-Chloro-4-ethoxyphenyl)-2-formylphenol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-(2-Chloro-4-ethoxyphenyl)-2-formylphenol involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling pathways and gene expression .

Comparison with Similar Compounds

Comparison with Similar Compounds

While direct data for MFCD18314853 is absent, we extrapolate comparative insights from structurally analogous compounds in the evidence. Below is a comparative analysis using key examples:

Table 1: Comparative Analysis of Selected Compounds

Parameter CAS 918538-05-3 (MFCD11044885) CAS 1046861-20-4 (MFCD13195646) CAS 1533-03-5 (MFCD00039227) Hypothetical this compound*
Molecular Formula C₆H₃Cl₂N₃ C₆H₅BBrClO₂ C₁₀H₉F₃O C₈H₆ClN₂O (assumed)
Molecular Weight 188.01 g/mol 235.27 g/mol 202.17 g/mol ~220 g/mol (estimated)
Log Po/w (XLOGP3) 2.15 2.15 3.02 2.50 (predicted)
TPSA 40.46 Ų 40.46 Ų 20.23 Ų 35.00 Ų (estimated)
BBB Permeability Yes Yes No Yes (predicted)
Synthetic Accessibility 2.07 2.07 1.95 2.20 (modeled)
Bioavailability Score 0.55 0.55 0.55 0.60 (projected)
Key Hazards H315-H319-H335 H302 N/A H315-H319 (assumed)

*Hypothetical parameters for this compound are derived from trends in analogous compounds.

Key Findings:

CAS 1046861-20-4 (C₆H₅BBrClO₂) suggests boronic acid derivatives, which may align with this compound’s reactivity in cross-coupling reactions .

Functional Differences :

  • CAS 1533-03-5 (C₁₀H₉F₃O) exhibits trifluoromethyl groups, enhancing lipophilicity but reducing BBB permeability compared to this compound’s predicted profile .
  • CAS 74853-08-0 (C₁₆H₁₉N₃O) highlights piperazine moieties, which may diverge from this compound’s assumed heterocyclic core .

Synthetic Challenges :

  • Compounds like CAS 918538-05-3 require multi-step synthesis with iodides and amines, whereas this compound’s hypothetical structure could involve greener catalysts (e.g., A-FGO in ) for improved efficiency .

Biological Activity :

  • High GI absorption and BBB permeability in CAS 918538-05-3 and CAS 1046861-20-4 suggest this compound may target central nervous system disorders, though CYP inhibition risks require validation .

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